![molecular formula C16H9IN2O3S2 B3879915 5-(4-iodobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3879915.png)
5-(4-iodobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(4-iodobenzylidene)-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBN-4 and is a member of the thiazolidinone family of compounds. IBN-4 has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of IBN-4 is not fully understood. However, it has been suggested that the compound exerts its biological activity by modulating various signaling pathways in cells. IBN-4 has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its anticancer activity. It has also been reported to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
IBN-4 has been shown to exhibit various biochemical and physiological effects in cells and animals. It has been reported to induce apoptosis, inhibit cell proliferation, and reduce inflammation. IBN-4 has also been shown to inhibit the production of reactive oxygen species and enhance the activity of antioxidant enzymes, which may contribute to its cytoprotective effects.
Advantages and Limitations for Lab Experiments
IBN-4 has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. IBN-4 has been shown to exhibit potent biological activity at low concentrations, which makes it a useful tool for studying various biological processes. However, IBN-4 also has some limitations for use in laboratory experiments. It has been reported to exhibit some toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on IBN-4. One area of interest is the development of derivatives of IBN-4 with improved biological activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of IBN-4, which may provide insights into its biological activity. Additionally, the potential applications of IBN-4 in drug development and disease treatment warrant further investigation.
Scientific Research Applications
IBN-4 has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties. IBN-4 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to possess potent antimicrobial and antiviral activity against a wide range of pathogens. IBN-4 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
(5Z)-5-[(4-iodophenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9IN2O3S2/c17-11-3-1-10(2-4-11)9-14-15(20)18(16(23)24-14)12-5-7-13(8-6-12)19(21)22/h1-9H/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARJOEUMSPUNBF-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9IN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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